Methyl tosylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protecting Group Chemistry:

Methyl tosylcarbamate serves as a versatile protecting group for amines, particularly primary and secondary amines. It reacts readily with amines to form a stable carbamate derivative, effectively masking the amine functionality and preventing unwanted side reactions. This protection allows for selective manipulation of other functional groups present in the molecule. The removal of the MTSC group can be achieved under specific conditions, revealing the original amine group [1].

Source

Asymmetric Synthesis:

Methyl tosylcarbamate plays a role in the development of asymmetric synthesis, a crucial field aimed at generating molecules with desired chirality. It can act as a chiral auxiliary or directing group in various reactions, influencing the stereochemical outcome of the reaction and leading to the formation of specific enantiomers or diastereomers [2].

Source

Peptide Synthesis:

Due to its ability to protect amines, MTSC finds application in peptide synthesis. It can be used to selectively protect specific amino acid residues within a peptide sequence, allowing for the controlled formation of peptide bonds while preventing undesired reactions between other functionalities. This protection strategy proves crucial for the efficient and targeted synthesis of complex peptides [3].

Source

Medicinal Chemistry:

Methyl tosylcarbamate holds potential in medicinal chemistry research. Its carbamate structure shares similarities with various bioactive molecules, and it can be employed as a starting material or building block in the synthesis of potential drug candidates. Additionally, its reactivity with amines allows for the exploration of its interaction with enzymes and other biomolecules, aiding in the understanding of biological processes and the development of new therapeutic agents [4].

Source

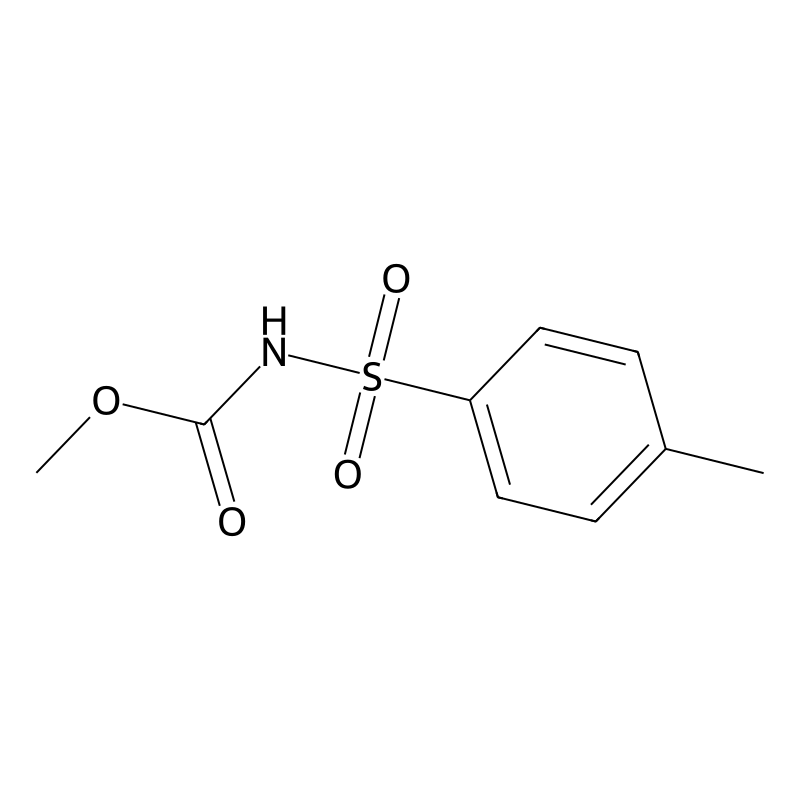

Methyl tosylcarbamate is an organic compound with the molecular formula C₉H₁₁NO₄S and a CAS number of 14437-03-7. It features a tosyl group, which is a sulfonyl functional group derived from toluenesulfonic acid, attached to a carbamate moiety. This compound is characterized by its white crystalline solid form and is soluble in organic solvents like dichloromethane and acetone. Its structure consists of a methyl ester linked to the tosyl group, making it an important intermediate in organic synthesis.

Methyl tosylcarbamate itself is not known to have a specific biological mechanism of action. However, its role lies in its use as a precursor for the synthesis of other compounds that may have various biological activities. For example, it can be used to synthesize carbamate pesticides, which act by inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects [].

- Transesterification: This reaction involves the conversion of methyl tosylcarbamate into various other carbamates through the exchange of the methyl group with an alcohol. Microwave irradiation has been reported to facilitate this process efficiently .

- Oxyamination: In the presence of alkene substrates, methyl tosylcarbamate can undergo oxyamination reactions, leading to the formation of anti-oxyaminated products with high yields .

- Formation of N-Tosyl Allylic Amines: Methyl tosylcarbamate can serve as a precursor in synthesizing N-tosyl allylic amines, where it reacts with substituted alkenes under specific catalytic conditions .

The synthesis of methyl tosylcarbamate typically involves the following methods:

- Carbamoylation: The reaction of methylamine with p-toluenesulfonyl chloride in the presence of a base like triethylamine can yield methyl tosylcarbamate .

- Transcarbamoylation: This method utilizes existing carbamates and reacts them with p-toluenesulfonic acid derivatives to produce methyl tosylcarbamate under controlled conditions .

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields, making the synthesis more efficient and environmentally friendly .

Methyl tosylcarbamate finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing other complex molecules, particularly in the pharmaceutical industry.

- Chemical Research: The compound is utilized in studies involving reaction mechanisms and methodologies due to its reactivity and ability to form diverse derivatives.

- Agricultural Chemistry: Potential applications include developing agrochemicals where its reactivity can lead to novel pesticide formulations.

Methyl tosylcarbamate shares structural and functional similarities with several related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl carbamate | Carbamate | Simpler structure, less reactive |

| O-tert-butyl-N-tosylcarbamate | Tosyl carbamate | More sterically hindered, different reactivity profile |

| Ethyl tosylcarbamate | Tosyl carbamate | Ethyl group instead of methyl; different solubility characteristics |

| Benzyl carbamate | Carbamate | Contains a benzyl group; used in different synthetic pathways |

Methyl tosylcarbamate's unique combination of reactivity due to the tosyl group and its carbamate functionality distinguishes it from these similar compounds, making it particularly useful for specific synthetic applications.